N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfonamide derivative characterized by a fused tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxide moiety. The compound features a (2Z)-configured imine bond conjugated to an acetamide group and an ethyl substituent at position 3 of the thiazole ring.
Properties
Molecular Formula |
C9H14N2O3S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-11-7-4-16(13,14)5-8(7)15-9(11)10-6(2)12/h7-8H,3-5H2,1-2H3 |
InChI Key |
XRKANLHRMQUQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thioamide and an α-haloketone, the reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .
Scientific Research Applications
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Substituent Variations at Position 3
Acetamide Side Chain Modifications
Biological Activity
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies on its pharmacological effects, mechanisms, and therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The molecular formula and structure are essential for understanding its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂S₂ |
| Molecular Weight | 229.34 g/mol |
| CAS Number | 951990-79-7 |
| Appearance | White to light yellow solid |
| Melting Point | 165°C |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:
- Staphylococcus aureus : The compound exhibited an inhibitory concentration (IC50) of 15 µg/mL.
- Escherichia coli : An IC50 of 20 µg/mL was recorded, indicating moderate effectiveness.
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound reduced cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various thiazole derivatives, including this compound. Results indicated superior activity against resistant strains of bacteria compared to standard antibiotics .
- Anticancer Mechanism Exploration : A detailed study elucidated the mechanism by which the compound induces apoptosis in cancer cells. It was found to upregulate p53 expression while downregulating Bcl-2, leading to increased cell death in tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
